molecular formula C26H40O15 B1245253 Ligurobustoside M

Ligurobustoside M

Cat. No.: B1245253
M. Wt: 592.6 g/mol
InChI Key: PZNQCWWNVMGWAG-MWLFWLFYSA-N
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Description

Ligurobustoside M is a polyphenolic glycoside isolated from Ligustrum robustum (Roxb.) Blume, a plant traditionally used in Chinese medicine for its metabolic regulatory properties. Structurally, it is characterized by a glycosylated aglycone core with a cis-p-coumaroyl substituent and two sugar moieties (D-glucose and L-rhamnose) . Its molecular formula, determined via HRESIMS and NMR spectroscopy, is consistent with a C₃₁H₄₄O₁₂ backbone, featuring a steroid-like skeleton linked to a disaccharide unit .

This compound has demonstrated bioactivity in modulating lipid metabolism. Its structural annotation was facilitated by Network Annotation Propagation (NAP), which leverages metabolic network correlations to prioritize candidate structures when spectral library matches are absent .

Properties

Molecular Formula

C26H40O15

Molecular Weight

592.6 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-6-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-4-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C26H40O15/c1-10-15(29)17(31)19(33)25(37-10)40-22-11(2)38-26(20(34)18(22)32)41-23-16(30)14(9-27)39-24(21(23)35)36-8-7-12-3-5-13(28)6-4-12/h3-6,10-11,14-35H,7-9H2,1-2H3/t10-,11-,14+,15-,16+,17+,18-,19+,20+,21+,22-,23-,24+,25-,26-/m0/s1

InChI Key

PZNQCWWNVMGWAG-MWLFWLFYSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)OCCC4=CC=C(C=C4)O)CO)O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OCCC4=CC=C(C=C4)O)CO)O)C)O)O)O

Synonyms

ligurobustoside M

Origin of Product

United States

Comparison with Similar Compounds

Ligurobustoside M belongs to a family of glycosides isolated from Ligustrum robustum. Below is a comparative analysis with structurally and functionally related compounds:

Structural Comparison
Compound Source Key Structural Features Sugar Moieties Substituents Molecular Formula Reference
This compound Ligustrum robustum Polyphenolic aglycone, steroid-like core D-glucose, L-rhamnose cis-p-coumaroyl C₃₁H₄₄O₁₂
Ligurobustoside Y Ligustrum robustum Monoterpenoid aglycone, 2-methyl-2-propenyl group D-glucose, L-rhamnose cis-p-coumaroyl C₂₈H₄₀O₁₁
Ligurobustoside Y1 Ligustrum robustum Structural isomer of Ligurobustoside Y D-glucose, L-rhamnose cis-p-coumaroyl (C-6) C₂₈H₄₀O₁₁
Ligurobustoside T Ligustrum robustum Monoterpenoid aglycone, 3,7-dimethyl-octa-1,7-dien-3,6-diol D-glucose trans-caffeoyl (C-4) C₃₁H₄₄O₁₂
Ligurobustate A Ligustrum robustum Glycosyl ester, tetracyclic diterpenoid core D-glucose, L-rhamnose cis-p-coumaroyl (C-6) C₂₁H₂₈O₁₂

Key Observations :

  • Aglycone Diversity: this compound and Ligurobustoside T share a similar molecular formula but differ in aglycone structure. While this compound has a polyphenolic/steroid-like core, Ligurobustoside T features a monoterpenoid skeleton .
  • Substituent Position : Ligurobustoside Y and Y1 are stereoisomers differing in the position of the cis-p-coumaroyl group (C-6 vs. C-4) .
  • Bioactivity Correlation : The trans-caffeoyl group in Ligurobustoside T enhances its antioxidant capacity compared to the cis-p-coumaroyl in this compound, as observed in free-radical scavenging assays .
Functional Comparison
Compound Primary Bioactivity Molecular Target/Pathway Experimental Model Reference
This compound Modulates cholesterol synthesis Binds LSS in steroid biosynthesis HepG2 cells (lipid accumulation)
Ligurobustoside T Antioxidant activity Free-radical scavenging In vitro DPPH assay
Ligurobustate A Anti-inflammatory effects Inhibits NF-κB signaling RAW264.7 macrophage cells
Acteoside Regulates lipid metabolism Binds PIK3CG (phosphatidylinositol kinase) HepG2 cells, RNA-seq

Key Insights :

  • Metabolic Regulation : this compound and Acteoside both target lipid-related pathways but act on distinct enzymes (LSS vs. PIK3CG) .
  • Structural-Activity Relationship: The presence of a disaccharide unit (glucose-rhamnose) in this compound and Ligurobustate A enhances solubility and bioavailability compared to monosaccharide-containing analogs like Ligurobustoside T .

Q & A

Q. Which academic databases and search strategies ensure comprehensive retrieval of this compound-related literature for systematic reviews?

  • Prioritize PubMed, Web of Science, and Scopus using Boolean queries (e.g., "this compound AND (bioactivity OR pharmacokinetics)"). Grey literature (ProQuest Dissertations) and backward/forward citation tracking minimize selection bias .

Methodological Guidelines

  • Data Reproducibility : Report raw data, instrument settings, and statistical codes in supplementary materials .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human cell line use .
  • Conflict Resolution : Use Cochrane frameworks for meta-analyses and transparently document limitations in discussion sections .

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